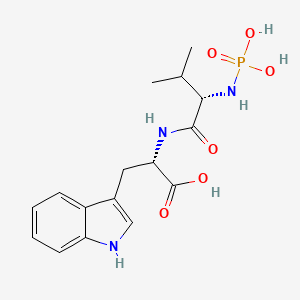
N(alpha)-Phosphorylvalyltryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Phosphorylvalyltryptophan is a synthetic compound that combines the amino acids valine and tryptophan with a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Phosphorylvalyltryptophan typically involves the phosphorylation of valyltryptophan. This can be achieved through the reaction of valyltryptophan with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and introduce phosphoryl groups under optimized conditions, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N(alpha)-Phosphorylvalyltryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phosphoryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phosphoryl group.
Applications De Recherche Scientifique
N(alpha)-Phosphorylvalyltryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation reactions and peptide synthesis.
Biology: Investigated for its potential role in cellular signaling pathways involving phosphorylated peptides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N(alpha)-Phosphorylvalyltryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, modulating the activity of proteins involved in signaling pathways. This can lead to changes in cellular processes, such as gene expression, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N(alpha)-Phosphorylseryltryptophan: Another phosphorylated peptide with similar properties.
N(alpha)-Phosphorylthreonyltryptophan: A compound with a threonine residue instead of valine.
N(alpha)-Phosphoryltyrosyltryptophan: Contains a tyrosine residue, offering different biological activities.
Uniqueness
N(alpha)-Phosphorylvalyltryptophan is unique due to the presence of valine, which imparts specific hydrophobic properties and influences the compound’s interaction with biological membranes and proteins. This uniqueness makes it a valuable tool for studying phosphorylation and its effects on peptide function.
Propriétés
Numéro CAS |
76166-64-8 |
|---|---|
Formule moléculaire |
C16H22N3O6P |
Poids moléculaire |
383.34 g/mol |
Nom IUPAC |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phosphonoamino)butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H22N3O6P/c1-9(2)14(19-26(23,24)25)15(20)18-13(16(21)22)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,17H,7H2,1-2H3,(H,18,20)(H,21,22)(H3,19,23,24,25)/t13-,14-/m0/s1 |
Clé InChI |
PWFSLILJKWWUQT-KBPBESRZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NP(=O)(O)O |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
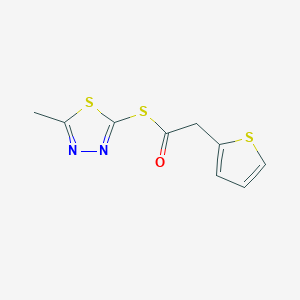
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
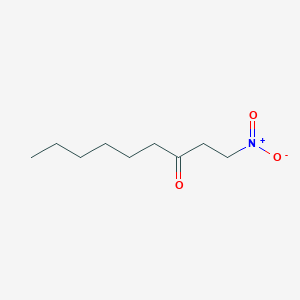
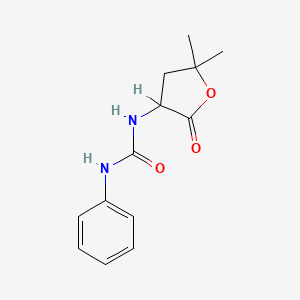
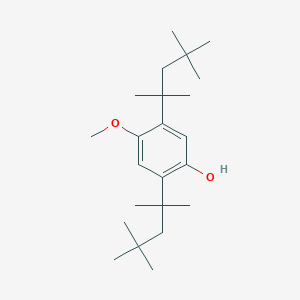
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)

![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

